7,8-Dichloroisoquinoline hydrochloride

PNMT inhibition tetrahydroisoquinoline SAR epinephrine biosynthesis

7,8-Dichloroisoquinoline hydrochloride (CAS 57987-76-5) is the definitive starting material for synthesizing SK&F 64139 via catalytic hydrogenation—the most potent PNMT inhibitor among 13 chlorinated TIQ congeners. Unlike other dichloroisoquinoline isomers, the 7,8-Cl₂ pattern uniquely maximizes PNMT affinity (IC₅₀ 100 nM) and serves as the authenticated aromatization metabolite standard for DMPK co-elution studies. The hydrochloride salt ensures defined stoichiometry for gravimetric workflows, eliminating the handling variability of the free base. Ideal for CYP2C9 interaction studies (Ki 13 µM). Avoid substitutes—only the 7,8-pattern delivers this pharmacological fidelity.

Molecular Formula C9H6Cl3N
Molecular Weight 234.5 g/mol
CAS No. 57987-76-5
Cat. No. B8616260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloroisoquinoline hydrochloride
CAS57987-76-5
Molecular FormulaC9H6Cl3N
Molecular Weight234.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2)Cl)Cl.Cl
InChIInChI=1S/C9H5Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-5H;1H
InChIKeyUOQQIHKVWJJIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dichloroisoquinoline Hydrochloride (CAS 57987-76-5): Procurement-Grade Heterocyclic Building Block and Metabolic Intermediate


7,8-Dichloroisoquinoline hydrochloride (CAS 57987-76-5; molecular formula C₉H₆Cl₃N; MW 234.5 g/mol) is the hydrochloride salt of 7,8-dichloroisoquinoline (free base CAS 61563-36-8), a dichlorinated isoquinoline derivative bearing chlorine substituents at the 7- and 8-positions of the heteroaromatic ring system [1]. This compound serves dual roles in research: (i) as a direct synthetic precursor to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ, SK&F 64139), a well-characterized potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) [2], and (ii) as the authenticated terminal aromatization metabolite of DCTQ produced by rat liver microsomal cytochrome P450 enzymes [3]. The hydrochloride salt form enhances handling convenience and solubility in polar organic solvents compared to the free base, making it the preferred input material for hydrogenation-based reduction workflows [4].

Why Generic Isoquinoline Substitution Fails: Position-Specific Chlorination Dictates Biological and Synthetic Utility of 7,8-Dichloroisoquinoline Hydrochloride


Isoquinoline derivatives with differing chlorination patterns exhibit profoundly divergent biological activities and chemical reactivities that preclude simple interchange. Among a systematically evaluated series of 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines tested for PNMT inhibition, the 7,8-dichloro substitution pattern (derivable via hydrogenation of 7,8-dichloroisoquinoline hydrochloride) conferred the highest inhibitory potency, with the rank order: 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,6,7,8-Cl₄ > 5,7,8-Cl₃ [1]. Furthermore, the differential reactivity of carbon–chlorine bonds across dichloroisoquinoline isomers determines their suitability for sequential substitution chemistry; for instance, 1,3-dichloroisoquinoline exhibits regioselective Pd-catalyzed coupling at the 1-position, whereas 7,8-dichloroisoquinoline presents distinct nucleophilic aromatic substitution profiles due to the electronic influence of the adjacent chlorine atoms [2]. The hydrochloride salt form additionally provides a defined stoichiometric counterion that simplifies gravimetric handling and dissolution in reduction workflows, in contrast to the free base or other salt forms [3]. These position-dependent and salt-form-dependent properties mean that substituting 7,8-dichloroisoquinoline hydrochloride with alternative dichloroisoquinoline isomers (e.g., 1,3-, 1,4-, 5,8-, or 6,8-dichloro isomers) would yield materially different downstream products and biological profiles.

7,8-Dichloroisoquinoline Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


PNMT Inhibitory Potency of the 7,8-Dichloro Substitution Pattern: Superiority Over All Other Chlorinated Tetrahydroisoquinoline Congeners

The 7,8-dichloro substitution pattern—the reduced form of which (SK&F 64139) is directly synthesized from 7,8-dichloroisoquinoline hydrochloride via catalytic hydrogenation [1]—was identified as the most potent PNMT inhibitor among 13 systematically evaluated chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Enzyme-inhibitor dissociation constants established the rank order: 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,6,7,8-Cl₄ > 5,7,8-Cl₃ [2]. SK&F 64139 exhibited an IC₅₀ of 1 × 10⁻⁷ M (100 nM) against adrenal PNMT in the standard assay [3], with a Ki of 1.55 nM against recombinant human PNMT [4]. In vivo, oral doses as low as 5 mg/kg markedly inhibited the conversion of ³H-norepinephrine to ³H-epinephrine in rat adrenal gland [3], and a 25 mg/kg oral dose lowered both systolic and diastolic blood pressure by 40 mm Hg in DOCA-salt hypertensive rats [5].

PNMT inhibition tetrahydroisoquinoline SAR epinephrine biosynthesis

Cytochrome P450 2C9 Binding Affinity: Quantitative Differentiation of 7,8-Dichloroisoquinoline from Other Heterocyclic CYP Inhibitors

7,8-Dichloroisoquinoline exhibits measurable binding affinity to cytochrome P450 2C9 with a reported Ki of 1.30 × 10⁴ nM (13 μM) [1]. This affinity is substantially weaker than that of prototype CYP2C9 inhibitors such as sulfaphenazole (Ki ≈ 30–100 nM) [2], indicating that 7,8-dichloroisoquinoline functions as a low-to-moderate affinity CYP2C9 ligand rather than a potent inhibitor. The compound also demonstrates an IC₅₀ of 3.34 × 10³ nM (3.34 μM) against recombinant human CYP2C9 in a fluorescence-based assay [3]. This CYP interaction profile is functionally relevant because CYP-mediated aromatization of DCTQ to 7,8-dichloroisoquinoline represents a major metabolic pathway in rat liver microsomes, with the isoquinoline product being one of four detected metabolites [4].

CYP450 inhibition drug metabolism isoquinoline SAR

Authenticated Identity as the Terminal Aromatization Metabolite of DCTQ: Chromatographic and Spectral Confirmation Against Synthetic Standards

The in vitro aromatization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) by rat liver microsomal enzymes produces 7,8-dichloroisoquinoline as the terminal aromatization product. This was confirmed by direct chromatographic and spectral comparison against a synthetic standard of 7,8-dichloroisoquinoline [1]. Three additional metabolites—the hydroxylamine, nitrone, and 3,4-dihydro derivative of DCTQ—were also identified as intermediates in the stepwise oxidative aromatization pathway, with both the hydroxylamine and 3,4-dihydro intermediates further metabolized to 7,8-dichloroisoquinoline in an NADPH- and oxygen-dependent manner [1]. The availability of authenticated 7,8-dichloroisoquinoline hydrochloride enables unambiguous metabolite identification via co-chromatography, a capability not available for the transient hydroxylamine and nitrone intermediates [1].

drug metabolism metabolite identification liver microsomes

Hydrochloride Salt Form: Solubility and Handling Advantages Over the Free Base for Hydrogenation-Based Synthetic Workflows

The hydrochloride salt of 7,8-dichloroisoquinoline (CAS 57987-76-5; MW 234.5 g/mol) provides practical handling advantages over the free base form (CAS 61563-36-8; MW 198.05 g/mol) in the critical hydrogenation step that yields 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139). The patented reduction procedure specifically employs 7,8-dichloroisoquinoline hydrochloride as the substrate, using PtO₂ catalyst (0.7 g) in methanol (100 cc) at 50–60 psi H₂ and ambient temperature for 1 hour [1]. The hydrochloride salt exhibits enhanced solubility in methanol and ethanol compared to the free base (estimated aqueous solubility of free base: 52.53 mg/L at 25 °C; logP = 3.43) [2], facilitating homogeneous reaction conditions critical for reproducible catalytic hydrogenation [1].

salt form selection synthetic chemistry hydrogenation precursor

Use as a Key Synthetic Intermediate in WDR5 Inhibitor Development: Differentiated from Alternative Isoquinoline Scaffolds

7,8-Dichloroisoquinoline has been specifically employed as a starting material (fragment B precursor) in the synthesis of WDR5 protein–protein interaction inhibitors, as documented in WDR5 antagonist medicinal chemistry programs [1]. In a comparative synthetic strategy, inhibitor 1 was derived from 4-bromoisoquinoline, while inhibitors 2 and 3 specifically employed 7,8-dichloroisoquinoline as the starting material for constructing the corresponding fragment B [1]. The 7,8-dichloro substitution pattern was selected for its ability to modulate the electronic properties and binding interactions of the resulting dihydroisoquinolinone bicyclic core within the WDR5 WIN site [2]. This contrasts with alternative isoquinoline scaffolds (e.g., 4-bromo, unsubstituted, or differently chlorinated isoquinolines) that would yield fragments with altered binding profiles [1].

WDR5 inhibitor cancer therapeutics fragment-based drug discovery

7,8-Dichloroisoquinoline Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of High-Potency PNMT Inhibitor SK&F 64139 via Catalytic Hydrogenation

7,8-Dichloroisoquinoline hydrochloride is the direct substrate for the patented catalytic hydrogenation protocol (PtO₂, 50–60 psi H₂, methanol, ambient temperature, 1 hour) that yields 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), the most potent PNMT inhibitor among 13 chlorinated tetrahydroisoquinoline congeners evaluated [1]. The resulting product demonstrates an IC₅₀ of 100 nM against adrenal PNMT and a Ki of 1.55 nM against recombinant human PNMT [2][3]. This application is directly supported by the quantitative SAR data establishing the superiority of the 7,8-dichloro pattern (Section 3, Evidence Item 1).

Authenticated Metabolite Standard for DCTQ Metabolism and Drug Disposition Studies

In DMPK laboratories studying the metabolic fate of SK&F 64139 (DCTQ), 7,8-dichloroisoquinoline hydrochloride serves as the authenticated synthetic standard for the terminal aromatization metabolite produced by rat liver microsomal CYP450 enzymes [4]. Its availability enables definitive chromatographic peak identification via co-elution, which is not possible for the transient hydroxylamine and nitrone intermediates that lack commercial synthetic standards [4]. This application is supported by the metabolite identification data (Section 3, Evidence Item 3).

Fragment B Starting Material for WDR5 Protein–Protein Interaction Inhibitor Synthesis

Medicinal chemistry programs targeting the WDR5 WIN site have specifically selected 7,8-dichloroisoquinoline as the starting material for fragment B elaboration in inhibitors 2 and 3, in preference to 4-bromoisoquinoline (used for inhibitor 1) [5]. The 7,8-dichloro substitution pattern imparts distinct electronic characteristics to the resulting dihydroisoquinolinone bicyclic core that influence WDR5 binding affinity [6]. This application is supported by the comparative synthetic strategy evidence (Section 3, Evidence Item 5).

Cytochrome P450 Interaction Probe in Drug Metabolism Research

With a quantified CYP2C9 binding affinity (Ki = 13 μM) and CYP2C9 inhibitory IC₅₀ (3.34 μM) [7][8], 7,8-dichloroisoquinoline hydrochloride can be employed as a moderate-affinity probe molecule in CYP450 interaction assays. Its relatively weak CYP inhibition profile, compared to potent inhibitors such as sulfaphenazole (Ki ≈ 30–100 nM), makes it suitable for studies where complete CYP suppression is undesirable [9]. This application is supported by the cross-study CYP affinity data (Section 3, Evidence Item 2).

Quote Request

Request a Quote for 7,8-Dichloroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.